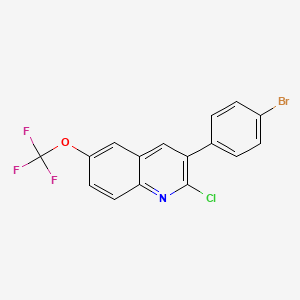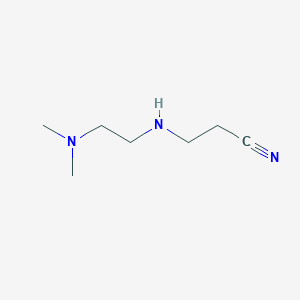
3-(2-Dimethylamino-ethylamino)-propionitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Dimethylamino-ethylamino)-propionitrile is an organic compound that features both amine and nitrile functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Dimethylamino-ethylamino)-propionitrile typically involves the reaction of 3-chloropropionitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-(2-Dimethylamino-ethylamino)-propionitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
3-(2-Dimethylamino-ethylamino)-propionitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-(2-Dimethylamino-ethylamino)-propionitrile involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amine groups, allowing it to participate in nucleophilic substitution reactions. Additionally, the nitrile group can undergo hydrolysis to form carboxylic acids, which can further react with other molecules.
相似化合物的比较
Similar Compounds
3-(2-Dimethylamino-ethylamino)-propionitrile: This compound is unique due to the presence of both amine and nitrile functional groups, which allow for a wide range of chemical reactions.
2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a nitrile group.
N,N-Dimethylaminoethyl acrylate: Contains an acrylate group and is used in polymer synthesis.
Uniqueness
This compound is unique due to its dual functionality, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
71326-20-0 |
|---|---|
分子式 |
C7H15N3 |
分子量 |
141.21 g/mol |
IUPAC 名称 |
3-[2-(dimethylamino)ethylamino]propanenitrile |
InChI |
InChI=1S/C7H15N3/c1-10(2)7-6-9-5-3-4-8/h9H,3,5-7H2,1-2H3 |
InChI 键 |
JXKCBKDQJLLMDN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)


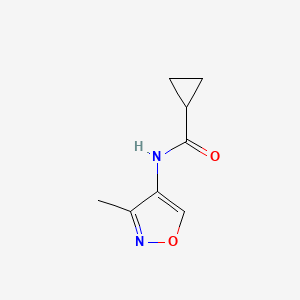
![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)
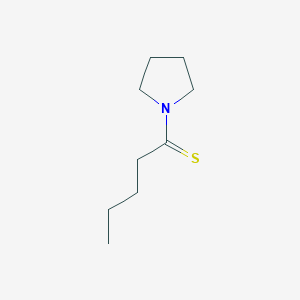

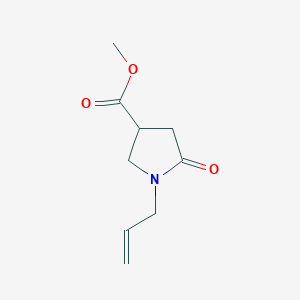
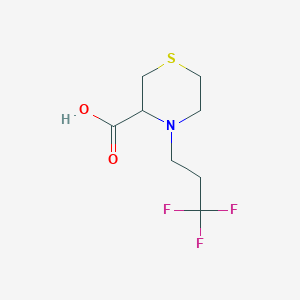
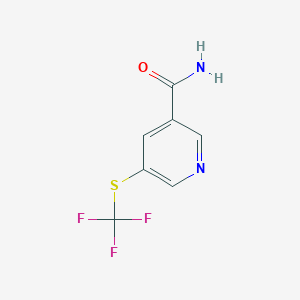
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)
